molecular formula C11H9BrFNO2 B11719285 Ethyl 4-bromo-7-fluoro-1H-indole-3-carboxylate

Ethyl 4-bromo-7-fluoro-1H-indole-3-carboxylate

Cat. No.: B11719285
M. Wt: 286.10 g/mol
InChI Key: PAWIVIGFFBULES-UHFFFAOYSA-N
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Description

Ethyl 4-Bromo-7-fluoroindole-3-carboxylate is a chemical compound belonging to the indole family Indoles are significant heterocyclic compounds found in various natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-Bromo-7-fluoroindole-3-carboxylate typically involves the halogenation of indole derivatives. One common method is the bromination of 7-fluoroindole followed by esterification with ethyl chloroformate. The reaction conditions often include the use of a solvent like tetrahydrofuran (THF) and a base such as sodium hydride (NaH) to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of Ethyl 4-Bromo-7-fluoroindole-3-carboxylate may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-Bromo-7-fluoroindole-3-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized to form corresponding oxides or reduced to remove the halogen atoms.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN) in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C).

Major Products

The major products formed from these reactions include various substituted indoles, which can be further utilized in pharmaceutical and chemical research.

Scientific Research Applications

Ethyl 4-Bromo-7-fluoroindole-3-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antiviral, anticancer, and antimicrobial properties.

    Medicine: Explored for its role in drug development, particularly in designing inhibitors for specific enzymes or receptors.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Ethyl 4-Bromo-7-fluoroindole-3-carboxylate involves its interaction with specific molecular targets. The presence of halogen atoms allows it to form strong interactions with enzymes or receptors, potentially inhibiting their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-Bromoindole-3-carboxylate
  • Ethyl 7-Fluoroindole-3-carboxylate
  • Ethyl 4-Chloro-7-fluoroindole-3-carboxylate

Uniqueness

Ethyl 4-Bromo-7-fluoroindole-3-carboxylate is unique due to the simultaneous presence of both bromine and fluorine atoms, which enhances its reactivity and potential for diverse applications. This dual halogenation distinguishes it from other similar compounds, making it a valuable compound in research and industrial applications.

Properties

Molecular Formula

C11H9BrFNO2

Molecular Weight

286.10 g/mol

IUPAC Name

ethyl 4-bromo-7-fluoro-1H-indole-3-carboxylate

InChI

InChI=1S/C11H9BrFNO2/c1-2-16-11(15)6-5-14-10-8(13)4-3-7(12)9(6)10/h3-5,14H,2H2,1H3

InChI Key

PAWIVIGFFBULES-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CNC2=C(C=CC(=C12)Br)F

Origin of Product

United States

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